CCR1 antagonist 10 is a potent and orally active small molecule designed to inhibit the C-C chemokine receptor type 1 (CCR1). This receptor plays a significant role in inflammatory processes and immune responses, making CCR1 antagonists valuable in treating various diseases, particularly those related to inflammation. The compound has been characterized for its binding affinity and functional activity against CCR1, demonstrating effectiveness in inhibiting the binding of radiolabeled macrophage inflammatory protein-1 alpha (MIP-1α) to cell membranes.
CCR1 antagonist 10 is classified as a small-molecule antagonist specifically targeting the CCR1 receptor. It is derived from a series of high-capacity screening studies aimed at identifying compounds with antagonistic activity against CCR1. The compound has been noted for its ability to inhibit MIP-1α binding effectively, which is crucial for the receptor's activation and subsequent signaling pathways involved in inflammation and immune responses .
The synthesis of CCR1 antagonist 10 involves several key steps, often utilizing advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
Technical details reveal that specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and selectivity .
The chemical reactions involved in synthesizing CCR1 antagonist 10 are critical for understanding its formation:
Each reaction step is monitored carefully to ensure high yields and purity of the final product .
The mechanism of action of CCR1 antagonist 10 involves blocking the binding of MIP-1α to the CCR1 receptor:
The physical and chemical properties of CCR1 antagonist 10 contribute significantly to its functionality:
CCR1 antagonist 10 has several scientific applications:
Chemokine receptors belong to the class A G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane (TM) helices that transduce extracellular signals to intracellular effectors via Gαi-mediated pathways. The CCR subfamily (CCR1-CCR10) specifically binds CC-type chemokines and regulates leukocyte migration in inflammatory and immune responses. Among these, CCR1 (C-C chemokine receptor type 1) is expressed on monocytes, neutrophils, dendritic cells, T lymphocytes, and microglia, positioning it as a master regulator of immune cell trafficking. Structural studies reveal that CCR1’s ligand-binding pocket is formed by TM helices 2, 3, 6, and 7, with extracellular loops (ECLs) facilitating high-affinity interactions with chemokines like CCL3 and CCL5 [2] [4].
Table 1: Classification of Human Chemokine Receptor Families
Receptor Family | Key Receptors | Primary Ligands | Cellular Expression |
---|---|---|---|
CCR | CCR1, CCR2, CCR5 | CCL3, CCL5, CCL7 | Monocytes, T cells, dendritic cells |
CXCR | CXCR1, CXCR2, CXCR4 | CXCL8, CXCL12 | Neutrophils, lymphocytes |
XCR | XCR1 | XCL1, XCL2 | NK cells, CD8+ T cells |
CX3CR | CX3CR1 | CX3CL1 | Microglia, monocytes |
Recent cryo-electron microscopy (cryo-EM) analyses at 2.8–3.1 Å resolution have elucidated CCR1’s activation mechanism: Ligand binding induces conformational changes in ECL2 and TM6, triggering Gαi protein coupling and downstream signaling through MAPK, PI3K, and NF-κB pathways. This cascade amplifies integrin activation, cytoskeletal reorganization, and chemotaxis. Dysregulation of this process contributes to chronic inflammation, autoimmunity, and cancer metastasis [4] [5].
CCR1 engages multiple ligands, including CCL3 (MIP-1α), CCL5 (RANTES), CCL7 (MCP-3), and CCL15 (HCC-2). These ligands exhibit overlapping but non-redundant functions:
Table 2: Pathophysiological Roles of Key CCR1 Ligands
Ligand | Primary Sources | Disease Associations | Mechanistic Insights |
---|---|---|---|
CCL3 | Macrophages, dendritic cells, MM cells | Multiple myeloma bone destruction, DLBCL non-GC subtype | Induces osteoclast formation; correlates with poor prognosis in lymphoma [1] [9] |
CCL5 | T cells, platelets, endothelial cells | Rheumatoid arthritis, atherosclerosis, neuroinflammation | Recruits CCR1+ monocytes to synovium; drives plaque progression [3] [10] |
CCL7 | Epithelial cells, fibroblasts | Parkinson’s disease, metastatic cancer | Enhances microglial ROS production; facilitates tumor cell extravasation [7] |
CCL15 | Liver, colorectal cancer cells | Hepatocellular carcinoma metastasis | Promotes MMP-9 secretion via CCR1, enabling tissue invasion [4] |
In diffuse large B-cell lymphoma (DLBCL), CCR1 expression defines the non–germinal center subtype, where CCL3/CCL5 autocrine loops enhance tumor survival and migration. Similarly, in PD, CCR1+ microglia amplify neurotoxicity through sustained NF-κB activation and reactive oxygen species (ROS) production [1] [7].
The centrality of CCR1 in inflammatory and oncological pathologies makes it a compelling therapeutic target. Key rationales include:
Structurally guided drug design leverages CCR1’s ligand-binding pocket. Small-molecule antagonists (e.g., CCR1 antagonist 10) occupy a hydrophobic cleft between TM3, TM5, and TM6, displacing CCL3 through competitive inhibition. CCR1 antagonist 10 exhibits a Ki of 2.3 nM for human CCR1, achieved by forming hydrogen bonds with Glu287 (TM7) and hydrophobic interactions with Ile259 (TM6) [5] [6]. Clinical validation comes from rheumatoid arthritis studies, where CP-481715 reduced synovial macrophage numbers by >90% within two weeks [3] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1